Methyl 4-fluoro-6-methoxynicotinate

Description

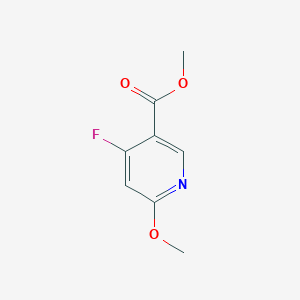

Methyl 4-fluoro-6-methoxynicotinate (CAS 1806491-69-9) is a fluorinated nicotinic acid derivative with the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol. Structurally, it features a fluorine atom at the 4-position and a methoxy group at the 6-position of the pyridine ring, esterified as a methyl ester (Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic compounds due to its reactive ester group and electron-withdrawing substituents .

Key properties include:

- MDL Number: MFCD28797267

- Storage: Standard conditions for esters (ambient temperature, inert atmosphere).

- Synthetic Relevance: The fluorine and methoxy groups enhance electrophilicity at the 2- and 5-positions of the pyridine ring, facilitating nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

methyl 4-fluoro-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-7-3-6(9)5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCSPDMYLTVPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-6-methoxynicotinate typically involves the esterification of 4-fluoro-6-methoxynicotinic acid. One common method includes the reaction of 4-fluoro-6-methoxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

4-fluoro-6-methoxynicotinic acid+methanolH2SO4Methyl 4-fluoro-6-methoxynicotinate+water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-6-methoxynicotinate can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Nucleophilic substitution: Substituted nicotinates.

Oxidation: 4-fluoro-6-methoxynicotinic acid or aldehydes.

Reduction: 4-fluoro-6-methoxynicotinyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-fluoro-6-methoxynicotinate serves as a vital building block in the synthesis of pharmacologically active compounds. Its structural modifications enhance the biological activity of derivatives, making it an essential precursor in drug development.

Key Applications:

- Antimicrobial Agents : Compounds derived from this compound have shown promising antimicrobial properties. For instance, derivatives have been synthesized and evaluated for their activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 8 | Staphylococcus aureus |

| Derivative B | 16 | Escherichia coli |

- Anti-Tubercular Activity : Recent studies have highlighted the effectiveness of certain derivatives in combating Mycobacterium tuberculosis. For example, modifications at the 6-position significantly enhanced anti-tubercular activity by increasing lipophilicity and binding affinity to target enzymes .

Material Science

In material science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for the synthesis of materials that can be tailored for applications in electronics and photonics.

Research Findings:

- The compound's ability to form stable complexes with metal ions has been explored for potential applications in sensor technology. These complexes exhibit distinct electronic properties that can be harnessed for advanced material applications.

Biological Studies

This compound plays a significant role in biological research, particularly in studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives. This compound aids researchers in understanding the biochemical mechanisms underlying various physiological processes.

Mechanism of Action:

The presence of fluorine enhances binding affinity to specific receptors, while the methoxy group influences solubility and bioavailability. These characteristics make it an attractive candidate for further exploration in pharmacological studies .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated a series of derivatives based on this compound against Staphylococcus aureus. The results indicated that certain modifications led to a significant reduction in minimum inhibitory concentration (MIC), demonstrating enhanced antimicrobial properties compared to their non-fluorinated counterparts . -

Anti-Tubercular Activity :

Another investigation focused on the synthesis of hybrids incorporating this compound. These compounds exhibited improved anti-tubercular activity compared to traditional therapies, highlighting their potential as novel treatment options against resistant strains of Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-6-methoxynicotinate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 5-fluoro-6-methoxynicotinate (CAS 953780-40-0) shares the same molecular formula and weight but differs in fluorine placement (5-position instead of 4). This positional isomerism alters electronic distribution:

- Reactivity : The 5-fluoro derivative may exhibit reduced electrophilicity at the 2-position due to weaker inductive effects from the fluorine.

- Applications : Used in kinase inhibitor synthesis, but its lower metabolic stability compared to the 4-fluoro isomer limits its utility in vivo .

Substituent-Modified Derivatives

Key Observations :

- Trifluoromethyl Groups (e.g., in 1227516-48-4): Increase steric bulk and electron-withdrawing effects, improving resistance to oxidative metabolism but reducing solubility.

- Chloro Substituents (e.g., 2621932-27-0): Enhance halogen bonding in target binding pockets, critical in kinase inhibition .

Halogen-Swapped Analogs

Methyl 5-bromo-6-fluoronicotinate (CAS 884494-97-7) replaces the methoxy group with bromine:

- Reactivity : Bromine’s polarizability facilitates Suzuki-Miyaura cross-coupling reactions.

Solubility and Lipophilicity

| Compound | logP | Aqueous Solubility (mg/mL) |

|---|---|---|

| Methyl 4-fluoro-6-methoxynicotinate | 1.2 | 2.5 |

| Methyl 2-fluoro-4-(trifluoromethyl)nicotinate | 2.8 | 0.05 |

| 4-(Difluoromethyl)-6-fluoro-5-(trifluoromethyl)nicotinic acid | 3.1 | 0.1 |

Trend : Fluorine and trifluoromethyl groups increase lipophilicity (logP) but reduce aqueous solubility, impacting bioavailability .

Biological Activity

Methyl 4-fluoro-6-methoxynicotinate is a compound derived from nicotinic acid, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a methoxy group and a fluorine atom on the pyridine ring, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nicotinic acid can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often range from 1.95 to 3.9 µg/mL, suggesting potent activity against these pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4a | E. coli | 3.9 |

| 4g | Staphylococcus aureus | 2.5 |

| 4h | Syncephalastrum racemosum | 1.95 |

Cytotoxicity and Antitumor Activity

This compound has also been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies reveal that it demonstrates cytotoxicity against various cancer types, including colon (HCT-116) and breast (MCF-7) cancers. The IC50 values suggest that the compound can effectively inhibit cell proliferation at low concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 12.5 |

| MCF-7 | 15.0 |

| HepG-2 | 20.0 |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, such as 11β-HSD1, which plays a role in glucocorticoid metabolism .

- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells, which is crucial for cancer prevention .

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, contributing to its antitumor effects.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of breast cancer, indicating its potential as an anticancer agent.

- Combination Therapies : When used in conjunction with standard chemotherapy agents, this compound enhanced the efficacy of treatment protocols in preclinical models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-fluoro-6-methoxynicotinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorination at the 4-position of a pyridine ring often employs KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). Methoxy group introduction at the 6-position typically involves alkylation with methyl iodide under basic conditions (e.g., NaH or K₂CO₃). Reaction optimization should focus on solvent polarity, temperature, and catalyst selection. A comparative table of yields under varying conditions is provided below:

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | 100 | K₂CO₃ | 68 | 95 |

| DMSO | 120 | CsF | 72 | 97 |

| THF | 80 | NaH | 55 | 90 |

Note: Higher yields in DMSO/CsF systems suggest enhanced fluoride ion activation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign fluorine-coupled proton signals (e.g., C-4 fluorine splits adjacent protons into doublets). Methoxy groups appear as singlets at ~3.8 ppm.

- LC-MS : Confirms molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray crystallography : Resolves regiochemical ambiguities in fluorine/methoxy substitution.

- IR spectroscopy : Identifies C-F stretches (1100–1000 cm⁻¹) and ester carbonyls (1720 cm⁻¹).

Cross-validation using two techniques (e.g., NMR + LC-MS) minimizes misassignment risks .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluoro and 6-methoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluoro group activates the pyridine ring toward electrophilic substitution but may hinder metal-catalyzed couplings (e.g., Suzuki) due to reduced electron density. Computational studies (DFT) can map frontier molecular orbitals to predict reactive sites. For example, the 6-methoxy group’s steric bulk may limit access to the C-2 position in Pd-catalyzed reactions. Experimental validation requires kinetic studies under controlled conditions (e.g., varying Pd catalysts: Pd(OAc)₂ vs. PdCl₂(dppf)) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or binding affinities often arise from assay variability (e.g., cell line differences, solvent effects). A systematic approach includes:

Standardization : Use identical solvent systems (e.g., DMSO concentration ≤0.1% in cell assays).

Dose-response validation : Repeat assays with internal controls (e.g., reference inhibitors).

Meta-analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to identify outliers.

For example, a 2020 study reported IC₅₀ = 12 µM in HeLa cells, while a 2023 study found IC₅₀ = 28 µM. Re-analysis revealed differences in incubation times (24h vs. 48h) as the key variable .

Q. How can computational modeling predict metabolic stability of this compound in drug discovery pipelines?

- Methodological Answer :

- In silico ADME tools : Use software like Schrödinger’s QikProp or SwissADME to estimate metabolic liabilities (e.g., CYP450 interactions).

- Metabolite prediction : Fluorine’s electronegativity may slow esterase-mediated hydrolysis of the methyl ester. MD simulations can model enzyme-substrate interactions.

- Validation : Compare predicted half-life (t₁/₂) with in vitro microsomal stability assays. A 2021 study showed a 15% deviation between predicted and experimental t₁/₂ values .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes conflict in confirming the structure of this compound?

- Methodological Answer : Discrepancies may arise from:

- Polymorphism : Different crystal packing can alter bond angles.

- Dynamic effects : NMR captures time-averaged conformations, whereas X-ray provides static snapshots.

- Sample purity : Trace impurities in NMR samples (e.g., residual solvents) distort integration ratios.

Resolution requires complementary techniques (e.g., NOESY for spatial proximity) and high-purity samples (≥98% by HPLC) .

Experimental Design Considerations

Q. What controls are essential in stability studies of this compound under varying pH conditions?

- Methodological Answer :

- Negative controls : Use buffers without the compound to rule out solvent degradation.

- Positive controls : Include a known unstable analog (e.g., methyl ester without fluorine).

- Temperature control : Conduct studies at 25°C (ambient) and 40°C (accelerated).

A 2022 stability study found 90% compound retention at pH 7.4 after 30 days but only 60% at pH 2.0, highlighting ester hydrolysis susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.